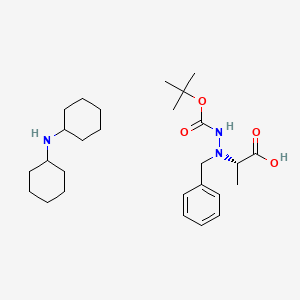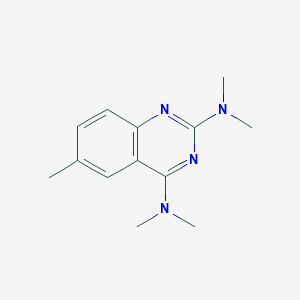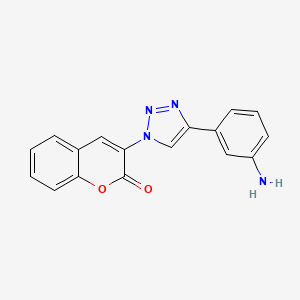
3-(4-(3-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(3-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one is a compound that combines a chromenone core with a triazole ring and an aminophenyl group. This unique structure endows the compound with interesting chemical and biological properties, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one typically involves a multi-step process:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.
Introduction of the Triazole Ring: The triazole ring is introduced via a click chemistry reaction, where an azide and an alkyne react in the presence of a copper(I) catalyst to form the 1,2,3-triazole.
Attachment of the Aminophenyl Group: The aminophenyl group is introduced through a nucleophilic substitution reaction, where an appropriate aminophenyl derivative reacts with the triazole-chromenone intermediate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
化学反応の分析
Types of Reactions
3-(4-(3-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Oxidized derivatives of the chromenone or triazole rings.
Reduction: Reduced forms of the chromenone or triazole rings.
Substitution: Functionalized derivatives with various substituents on the aminophenyl group.
科学的研究の応用
3-(4-(3-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a fluorescent probe due to its chromenone core.
Medicine: Investigated for its potential as an anticancer agent, given its ability to interact with biological macromolecules.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 3-(4-(3-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound can bind to proteins, DNA, and other biomolecules, potentially inhibiting their function.
Pathways Involved: It may interfere with cellular signaling pathways, leading to apoptosis or other cellular responses.
類似化合物との比較
Similar Compounds
3-(4-(3-Aminophenyl)-1H-1,2,3-triazol-1-yl)-2H-chromen-2-one: shares similarities with other triazole-chromenone derivatives, such as:
Uniqueness
- The presence of the aminophenyl group at the 3-position of the triazole ring distinguishes it from other derivatives, potentially enhancing its biological activity and specificity.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C17H12N4O2 |
|---|---|
分子量 |
304.30 g/mol |
IUPAC名 |
3-[4-(3-aminophenyl)triazol-1-yl]chromen-2-one |
InChI |
InChI=1S/C17H12N4O2/c18-13-6-3-5-11(8-13)14-10-21(20-19-14)15-9-12-4-1-2-7-16(12)23-17(15)22/h1-10H,18H2 |
InChIキー |
PEKACNFDDYKAMW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)N3C=C(N=N3)C4=CC(=CC=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


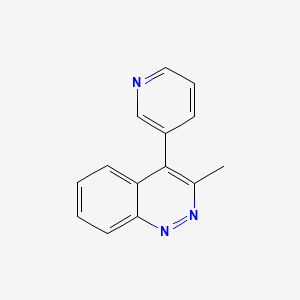
![4-(1-(2-Aminopyrimidin-4-yl)-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13106547.png)

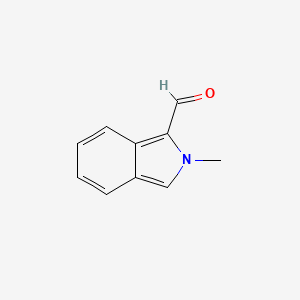
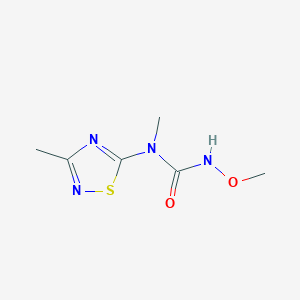
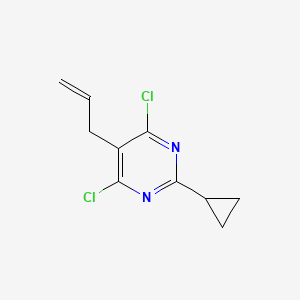
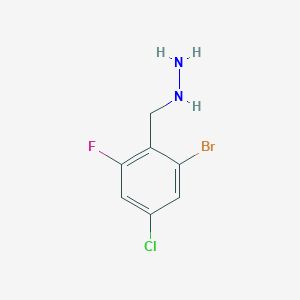
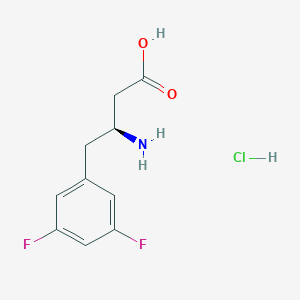
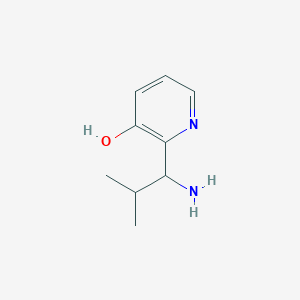
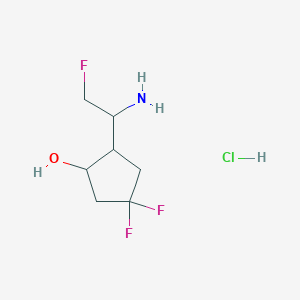
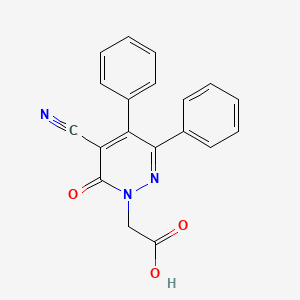
![3-Fluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B13106620.png)
